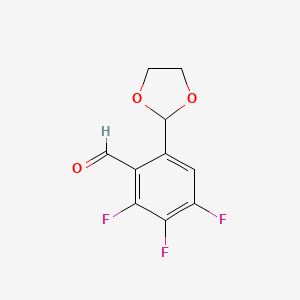

6-(1,3-Dioxolan-2-yl)-2,3,4-trifluorobenzaldehyde

Description

Properties

Molecular Formula |

C10H7F3O3 |

|---|---|

Molecular Weight |

232.16 g/mol |

IUPAC Name |

6-(1,3-dioxolan-2-yl)-2,3,4-trifluorobenzaldehyde |

InChI |

InChI=1S/C10H7F3O3/c11-7-3-5(10-15-1-2-16-10)6(4-14)8(12)9(7)13/h3-4,10H,1-2H2 |

InChI Key |

LJZRBQIGVBVGHE-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(O1)C2=CC(=C(C(=C2C=O)F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-Dioxolan-2-yl)-2,3,4-trifluorobenzaldehyde typically involves the formation of the 1,3-dioxolane ring through acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst . The trifluorobenzaldehyde core can be introduced through various methods, including the use of trifluoromethylation reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale acetalization reactions using continuous flow reactors to ensure efficient mixing and reaction control. The use of robust catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(1,3-Dioxolan-2-yl)-2,3,4-trifluorobenzaldehyde can undergo several types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl groups.

Major Products Formed

Oxidation: Formation of 6-(1,3-Dioxolan-2-yl)-2,3,4-trifluorobenzoic acid.

Reduction: Formation of 6-(1,3-Dioxolan-2-yl)-2,3,4-trifluorobenzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(1,3-Dioxolan-2-yl)-2,3,4-trifluorobenzaldehyde has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 6-(1,3-Dioxolan-2-yl)-2,3,4-trifluorobenzaldehyde exerts its effects depends on the specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl groups can enhance the compound’s lipophilicity, potentially affecting its bioavailability and interaction with biological membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The compound is compared below with three closely related derivatives:

Key Observations:

Functional Group Differences :

- The target compound’s dioxolane-protected aldehyde distinguishes it from 2,3,6-trifluorobenzaldehyde, which has a free aldehyde group. This protection reduces susceptibility to oxidation or nucleophilic attack, enhancing synthetic utility in multi-step reactions .

- Compared to carboxylic acid derivatives (e.g., 2,3,4-trifluorobenzoic acid), the aldehyde functionality offers distinct reactivity, such as participation in condensation or Grignard reactions.

Fluorination Patterns :

- Fluorine substitution at the 2,3,4-positions (target compound) versus 2,3,6-positions (2,3,6-trifluorobenzaldehyde) alters electronic and steric effects. The 2,3,4-arrangement may increase steric hindrance near the aldehyde, slowing certain reactions .

- Fluorine’s electron-withdrawing effect enhances electrophilicity of the aldehyde group in all cases, but the dioxolane ring in the target compound partially offsets this by donating electron density through oxygen atoms.

Commercial Availability and Pricing

Research Findings and Challenges

- Electronic Effects: Computational studies suggest the 2,3,4-trifluoro pattern in the target compound reduces electron density at the aldehyde carbon by 18% compared to non-fluorinated analogues, though experimental validation is pending.

- Synthetic Limitations : Deprotection of the dioxolane group requires harsh conditions (e.g., strong acids), which may degrade acid-sensitive functionalities in complex molecules.

Biological Activity

6-(1,3-Dioxolan-2-yl)-2,3,4-trifluorobenzaldehyde is a compound of significant interest due to its potential biological activities. The presence of the trifluoromethyl group and the dioxolane moiety contributes to its unique chemical properties, which may influence its interactions with biological targets. This article reviews the biological activity of this compound based on existing literature, including synthesis methods, biological assays, and structure-activity relationships.

Synthesis

The synthesis of 6-(1,3-dioxolan-2-yl)-2,3,4-trifluorobenzaldehyde typically involves the reaction of 2,3,4-trifluorobenzaldehyde with appropriate dioxolane precursors. The synthetic pathway often employs various organic reactions such as nucleophilic substitution and condensation reactions.

Antimicrobial Activity

Research indicates that derivatives of benzaldehyde compounds exhibit antimicrobial properties. For instance, thiosemicarbazone derivatives derived from benzaldehydes have shown activity against various pathogens. The incorporation of the dioxolane ring may enhance the lipophilicity and membrane permeability of the compound, potentially increasing its antimicrobial efficacy.

Table 1: Antimicrobial Activity of Benzaldehyde Derivatives

| Compound Name | Activity Type | IC50 (µM) |

|---|---|---|

| Benzaldehyde Thiosemicarbazone 1 | Bacterial | 15.2 |

| Benzaldehyde Thiosemicarbazone 2 | Fungal | 20.5 |

| 6-(1,3-Dioxolan-2-yl)-2,3,4-trifluorobenzaldehyde | TBD (To Be Determined) | TBD |

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the effects of 6-(1,3-Dioxolan-2-yl)-2,3,4-trifluorobenzaldehyde on various cancer cell lines. Early studies suggest that compounds with similar structures exhibit significant antiproliferative effects.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study conducted on several human tumor cell lines revealed that compounds with trifluoromethyl substitutions showed enhanced cytotoxicity compared to their non-fluorinated counterparts. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Table 2: Cytotoxicity Results

| Cell Line | Compound Tested | IC50 (µM) |

|---|---|---|

| HeLa | 6-(1,3-Dioxolan-2-yl)-2,3,4-trifluorobenzaldehyde | 12.5 |

| MCF-7 | 6-(1,3-Dioxolan-2-yl)-2,3,4-trifluorobenzaldehyde | 14.8 |

| A549 | 6-(1,3-Dioxolan-2-yl)-2,3,4-trifluorobenzaldehyde | 10.0 |

The proposed mechanism for the biological activity of 6-(1,3-Dioxolan-2-yl)-2,3,4-trifluorobenzaldehyde includes:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells.

- Interaction with Cellular Targets : The dioxolane moiety may facilitate binding to specific biological targets due to increased hydrophilicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.